N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and various functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring. One common method involves the reaction of 2-ethoxyaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with sulfur and a base to form the thiazine ring. The resulting thiazine derivative is then subjected to further reactions to introduce the carboxamide and dioxide functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial, antifungal, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a methyl group instead of an ethyl group.
Thiazolidine derivatives: These compounds also contain a thiazine ring but differ in their biological activities and chemical properties.
Uniqueness
N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and the combination of biological activities it exhibits. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-3-25-20-14-13-16(23(26)24-19-10-6-7-11-21(19)29-4-2)15-18(20)17-9-5-8-12-22(17)30(25,27)28/h5-15H,3-4H2,1-2H3,(H,24,26) |
InChI Key |
WHBHQWRSGUACHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OCC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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